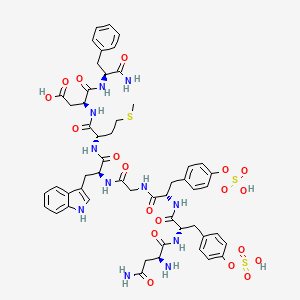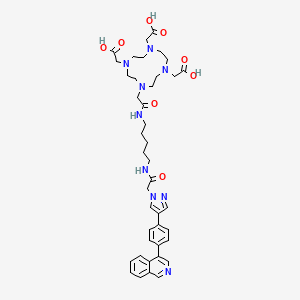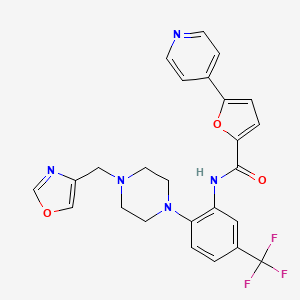
Antiangiogenic agent 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiangiogenic agent 5 is a compound known for its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This compound is particularly significant in the treatment of diseases where abnormal blood vessel growth is a factor, such as cancer and age-related macular degeneration. By inhibiting angiogenesis, this compound can restrict the supply of nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiangiogenic agent 5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions using appropriate precursors.
Functional group modifications: Introduction of functional groups that enhance the antiangiogenic properties of the compound.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Antiangiogenic agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Commonly involves replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative.
Wissenschaftliche Forschungsanwendungen
Antiangiogenic agent 5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition.
Biology: Helps in understanding the role of angiogenesis in various biological processes.
Medicine: Significant in the development of treatments for cancer and other diseases involving abnormal blood vessel growth.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of Antiangiogenic agent 5 involves the inhibition of key pathways that promote angiogenesis. This includes:
Inhibition of vascular endothelial growth factor (VEGF): this compound binds to VEGF or its receptors, preventing the activation of downstream signaling pathways that lead to blood vessel formation.
Interference with endothelial cell function: The compound disrupts the proliferation, migration, and survival of endothelial cells, which are essential for new blood vessel formation
Vergleich Mit ähnlichen Verbindungen
Antiangiogenic agent 5 can be compared with other antiangiogenic compounds such as:
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.
Sunitinib: Another kinase inhibitor with a broad spectrum of activity against angiogenic pathways.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple targets within the angiogenesis pathway. This multi-target approach can potentially reduce the likelihood of resistance development compared to single-target inhibitors .
Eigenschaften
Molekularformel |
C25H22F3N5O3 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
N-[2-[4-(1,3-oxazol-4-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]-5-pyridin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C25H22F3N5O3/c26-25(27,28)18-1-2-21(33-11-9-32(10-12-33)14-19-15-35-16-30-19)20(13-18)31-24(34)23-4-3-22(36-23)17-5-7-29-8-6-17/h1-8,13,15-16H,9-12,14H2,(H,31,34) |
InChI-Schlüssel |
OLMOFOOHFSBPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=COC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


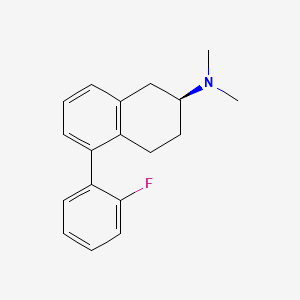


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
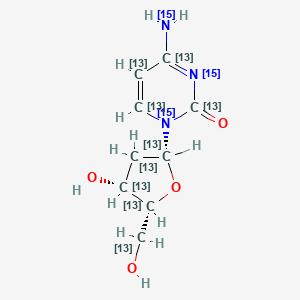
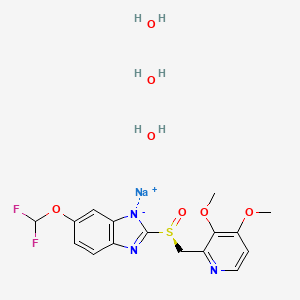
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
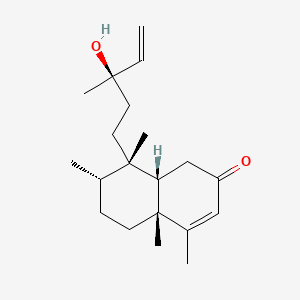
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
